molecular formula C11H23BO2Si B13124207 (Z)-Trimethyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)silane

(Z)-Trimethyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)silane

Cat. No.: B13124207
M. Wt: 226.20 g/mol
InChI Key: DAMNKYZWPOUBAV-HJWRWDBZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-Trimethyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)silane is an organosilicon compound that features both silicon and boron atoms within its structure. This compound is notable for its unique combination of a vinylsilane and a boronate ester, making it a valuable intermediate in organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Trimethyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)silane typically involves the reaction of trimethylvinylsilane with a boron-containing reagent such as bis(pinacolato)diboron. The reaction is often catalyzed by a transition metal catalyst like palladium or nickel, under an inert atmosphere to prevent oxidation. The reaction conditions usually include a solvent such as tetrahydrofuran (THF) or toluene, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification of the product is typically achieved through distillation or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-Trimethyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)silane undergoes various types of chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids.

    Reduction: The vinylsilane moiety can be reduced to form silanes.

    Substitution: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, where the boronate ester reacts with aryl or vinyl halides to form new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and palladium catalysts for cross-coupling reactions. The conditions often involve inert atmospheres, elevated temperatures, and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation yields boronic acids, reduction yields silanes, and cross-coupling reactions yield biaryl or vinyl-aryl compounds.

Scientific Research Applications

(Z)-Trimethyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)silane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is involved in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-Trimethyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)silane involves its ability to participate in various chemical reactions due to the presence of both silicon and boron atoms. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The vinylsilane moiety can undergo addition reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Trimethylvinylsilane: Lacks the boronate ester group, making it less versatile in cross-coupling reactions.

    Bis(pinacolato)diboron: Contains two boronate ester groups but lacks the vinylsilane moiety, limiting its use in certain synthetic applications.

    Phenylboronic acid: Contains a boronic acid group but lacks the silicon component, making it less suitable for applications requiring both functionalities.

Uniqueness

(Z)-Trimethyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)silane is unique due to its combination of a vinylsilane and a boronate ester, providing dual functionality that is valuable in a wide range of chemical reactions and applications. This dual functionality allows for greater versatility and reactivity compared to similar compounds that contain only one of these functional groups.

Properties

Molecular Formula

C11H23BO2Si

Molecular Weight

226.20 g/mol

IUPAC Name

trimethyl-[(Z)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]silane

InChI

InChI=1S/C11H23BO2Si/c1-10(2)11(3,4)14-12(13-10)8-9-15(5,6)7/h8-9H,1-7H3/b9-8-

InChI Key

DAMNKYZWPOUBAV-HJWRWDBZSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C\[Si](C)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.